Iofensulfuron-sodium
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Overview
Description
Iofensulfuron-sodium is a synthetic herbicide belonging to the sulfonylurea class of chemicals. It is primarily used to control grass weeds and sedges in various cereal crops, including barley, corn, rye, wheat, and rice . The compound is known for its high efficacy and activity, making it a valuable tool in modern agriculture .
Preparation Methods
Iofensulfuron-sodium is synthesized using 2-aminobenzenesulfonic acid as a raw material. The synthesis involves several steps:
Sandmeyer Iodination: 2-aminobenzenesulfonic acid undergoes Sandmeyer iodination to yield 2-iodobenzenesulfonic acid.
Sulfonamide Formation: The 2-iodobenzenesulfonic acid is then treated with phosphorous pentachloride and ammonium hydroxide to form its sulfonamide analogue.
Final Reaction: The sulfonamide is reacted with phosgene and subsequently with aminotriazine to produce iofensulfuron.
Chemical Reactions Analysis
Iofensulfuron-sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Iofensulfuron-sodium has several scientific research applications:
Mechanism of Action
Iofensulfuron-sodium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted weeds . The molecular targets and pathways involved in this mechanism are well-studied, making it a reliable herbicide for agricultural use .
Comparison with Similar Compounds
Iofensulfuron-sodium is unique among sulfonylurea herbicides due to its specific chemical structure and high efficacy. Similar compounds include:
Chlorimuron-ethyl: Another sulfonylurea herbicide with a similar mode of action but different chemical structure.
Metsulfuron-methyl: Known for its use in controlling broadleaf weeds, it shares the same ALS inhibition mechanism but differs in its application and efficacy.
Properties
CAS No. |
1144097-30-2 |
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Molecular Formula |
C12H11IN5NaO4S |
Molecular Weight |
471.21 g/mol |
IUPAC Name |
sodium;N'-(2-iodophenyl)sulfonyl-N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamimidate |
InChI |
InChI=1S/C12H12IN5O4S.Na/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13;/h3-6H,1-2H3,(H2,14,15,16,17,18,19);/q;+1/p-1 |
InChI Key |
CWTLTFQJQXGTTP-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=NC(=NC(=N1)OC)N/C(=N/S(=O)(=O)C2=CC=CC=C2I)/[O-].[Na+] |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2I)[O-].[Na+] |
Origin of Product |
United States |
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